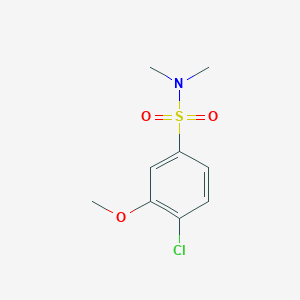

![molecular formula C13H8BrN3O B5550517 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic synthesis processes. For example, the synthesis of 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involves the formation of one-dimensional chains via intermolecular π-π interactions and is synthesized by combining it with ZnCl2 (Hou et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by various spectroscopic techniques. For instance, the structure of 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide was confirmed using hydrogen bonds and weak intramolecular π–π interactions (Hou et al., 2008).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming complexes with other elements or compounds. For example, a compound similar to 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine forms a polymeric complex with ZnCl2, indicating its ability to engage in coordination chemistry (Hou et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are often investigated through spectroscopic methods. For instance, the ultraviolet and visible spectroscopy, and the fluorescent spectroscopy of 2,5-di[4'-(9H-carbazol-9-yl)phenyl]pyridine in dichloromethane solution were studied to understand its physical characteristics (Gao Xi-cun, 2008).

Scientific Research Applications

Anticancer Potential

Research has shown the ability of 1,2,4-oxadiazole derivatives to act as apoptosis inducers and potential anticancer agents. These compounds, including those similar to 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, have demonstrated activity against breast and colorectal cancer cell lines. A specific derivative was found to induce cell death by activating apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. These materials exhibit high electron mobilities and efficiency, significantly improving device performance. The inclusion of a pyridyl group in these compounds contributes to their effectiveness in OLEDs, demonstrating the importance of structural variations in achieving optimal electronic properties (Shih et al., 2015).

Oxygen Sensing

Research involving rhenium complexes containing 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives has revealed their potential as oxygen sensors. These complexes exhibit sensitivity towards oxygen, with the emission properties being adjustable based on the heavy atom effect and the structural environment. Such characteristics make them suitable for applications in oxygen-sensing technologies, highlighting the versatility of oxadiazole derivatives in sensor development (Pu et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine may also interact with various biological targets.

Mode of Action

It is known that similar compounds, such as indole derivatives, can interact with their targets in a variety of ways, including inhibiting or activating the function of the target .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine may also influence a variety of biochemical pathways.

Result of Action

It is known that similar compounds, such as indole derivatives, can have a wide range of biological activities, suggesting that 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine may also have diverse molecular and cellular effects .

Future Directions

The future directions for research on “2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their therapeutic potential. Given their broad range of biological activities, these compounds could be further developed and optimized for use in various therapeutic applications . Additionally, more detailed studies could be conducted to better understand their mechanisms of action, safety profiles, and pharmacokinetic properties.

properties

IUPAC Name |

5-(4-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPRTJKJTXKDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)